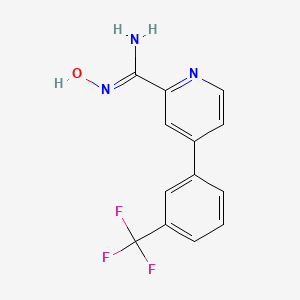

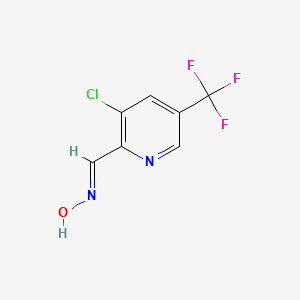

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals. The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction, followed by the introduction of the trifluoromethyl group. Trifluoromethylation is a well-studied area of chemistry, and there are many methods available, including radical trifluoromethylation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, which is electron-deficient and can act as an electrophile in reactions. The trifluoromethyl group is generally considered to be inert, but can influence the reactivity of the molecule through its strong electron-withdrawing properties .Scientific Research Applications

Synthesis and Chemical Properties

Chemical Modification for Enhanced Analgesic Properties : Research has investigated the modification of the pyridine moiety in certain molecules to enhance their biological activities. For example, the displacement of a methyl group in pyrido[1,2-a]pyrimidine nucleus aimed to optimize the biological properties of specific carboxamides, which was recommended for profound research due to increased biological activity in analgesic applications (Ukrainets et al., 2015).

Biological Activities

Selective Met Kinase Inhibitors : The development of selective Met kinase inhibitors has been a significant focus, leading to compounds with improved enzyme potency and aqueous solubility. These inhibitors, including structurally related compounds, have demonstrated potent anti-tumor activities in preclinical models, leading to clinical trials (Schroeder et al., 2009).

Antimicrobial Activities : The synthesis of novel compounds has shown significant antibacterial and antifungal activities, with some demonstrating better efficacy than standard drugs. This highlights the potential for developing new antimicrobial agents based on structural derivatives of pyridine carboxamides (Zhuravel et al., 2005).

Structural Derivatives and Applications

Coordination Chemistry and Compound Formation : Studies have explored the condensation reactions involving pyridine-2-carbonitrile with various amines in the presence of nickel(II), leading to stable complexes. These reactions are significant for understanding the coordination chemistry of nickel with pyridine derivatives, potentially applicable in material science and catalysis (Segl′a et al., 1999).

Antitrypanosomal Activity : The study of 3-hydroxynaphthalene-2-carboxanilides, including compounds with trifluoromethylphenyl substituents, has revealed significant antitrypanosomal activity. The activity correlates with the compounds' lipophilicity and electronic properties, underscoring the importance of structural features in designing antiparasitic agents (Kos et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the breakdown of extracellular matrix, which is important in processes such as cell migration, tissue remodeling, and cell signaling.

Mode of Action

It is known to interact with its target protein, potentially influencing its activity and thereby affecting the breakdown of the extracellular matrix .

Biochemical Pathways

Given its target, it is likely involved in pathways related to extracellular matrix degradation and cell migration .

properties

IUPAC Name |

N'-hydroxy-4-[3-(trifluoromethyl)phenyl]pyridine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12(17)19-20/h1-7,20H,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDIFCLHIYHPRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)

![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)

![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)

![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)